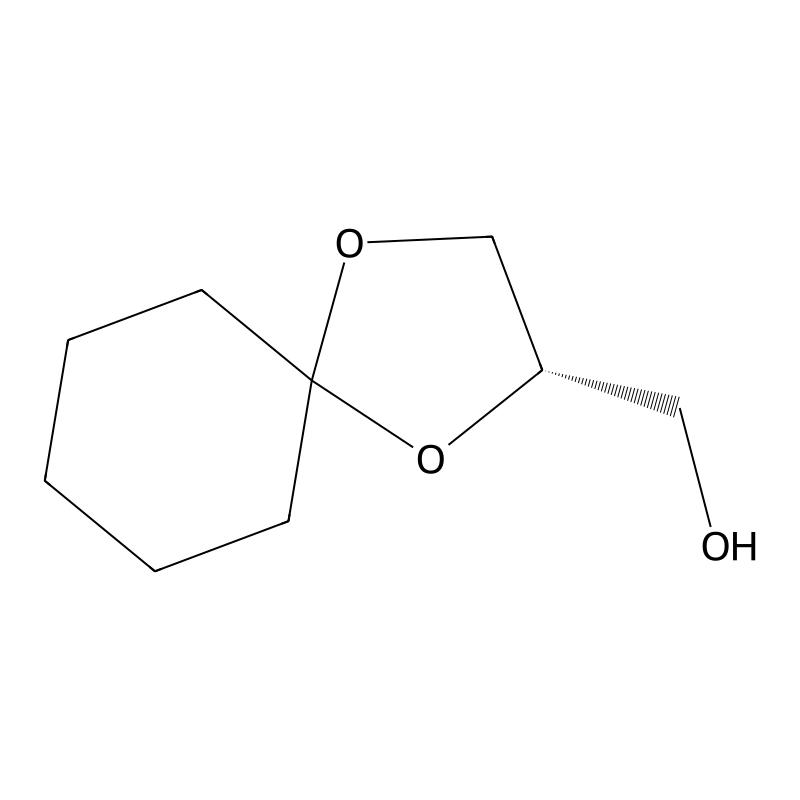D-alpha,beta-Cyclohexylideneglycerol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
D-alpha,beta-Cyclohexylideneglycerol is an organic compound with the molecular formula . It is systematically named 1,4-dioxaspiro[4.5]dec-2-ylmethanol and is identified by the CAS registry number 95335-91-4. This compound features a unique spiro structure, incorporating a dioxaspiro framework, which contributes to its distinctive chemical properties. Its physical characteristics include a density of 1.13 g/cm³, a boiling point of 248.3 °C at 760 mmHg, and a flash point of 138.3 °C .
Asymmetric Catalysis:
The unique spirocyclic structure and chiral center of (2S)-1,4-dioxaspiro[4.5]decane-2-methanol make it a promising candidate for developing asymmetric catalysts. These catalysts are crucial in various chemical reactions, enabling the selective production of one enantiomer over another. Studies suggest that this compound, when incorporated into specific catalyst designs, could promote efficient and enantioselective transformations in organic synthesis. [Source: A. McKillop & D. S. Wright, "Asymmetric Synthesis," (2010)]
Medicinal Chemistry:
The potential biological activity of (2S)-1,4-dioxaspiro[4.5]decane-2-methanol is currently being explored in the field of medicinal chemistry. Researchers are investigating its ability to interact with specific biological targets and its potential for therapeutic applications. However, further research is necessary to determine its specific efficacy and safety profile. [Source: PubChem, National Institutes of Health, ]
D-alpha,beta-Cyclohexylideneglycerol can be synthesized through the reaction of cyclohexanone and propane-1,2,3-triol in the presence of p-toluenesulfonic acid as a catalyst and toluene as a solvent. The reaction typically requires heating for about two hours, yielding approximately 69% of the desired product . The reaction mechanism involves the formation of an acetal from the alcohol and carbonyl components, leading to the spiro compound.
While specific biological activity data for D-alpha,beta-Cyclohexylideneglycerol is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of glycerol are known to have roles in cell signaling and may influence metabolic pathways. Further studies would be necessary to elucidate any unique biological activities associated with this compound.
The primary synthesis method for D-alpha,beta-Cyclohexylideneglycerol involves:
- Reactants: Cyclohexanone and propane-1,2,3-triol.
- Catalyst: P-toluenesulfonic acid.
- Solvent: Toluene.
- Conditions: Heating at reflux for approximately two hours.
- Yield: Approximately 69% .
This method highlights the importance of acidic conditions in facilitating the formation of the spiro compound through acetalization.
D-alpha,beta-Cyclohexylideneglycerol may have potential applications in various fields such as:
- Pharmaceuticals: As a building block for synthesizing complex molecules or as a potential therapeutic agent due to its structural properties.
- Chemical Synthesis: In organic synthesis as an intermediate or reagent in producing other chemical compounds.
Interaction studies involving D-alpha,beta-Cyclohexylideneglycerol are sparse in current literature. Given its structural characteristics, it may interact with biological macromolecules or other small molecules similarly to other glycerol derivatives. Investigating these interactions could provide insights into its potential biological roles or effects.
D-alpha,beta-Cyclohexylideneglycerol shares similarities with several other compounds due to its glycerol backbone and spiro structure. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Glycerol | Simple alcohol | Three hydroxyl groups |
| Cyclohexanol | Cycloaliphatic alcohol | Saturated cyclic structure |
| 1,2-O-cyclohexylidene-alpha-D-glucofuranose | Sugar derivative | Contains glucose moiety |
Uniqueness
D-alpha,beta-Cyclohexylideneglycerol is unique due to its spirocyclic structure and combination of glycerol and cyclohexane components, which may confer distinct chemical reactivity and potential biological properties compared to simpler alcohols or sugar derivatives.








